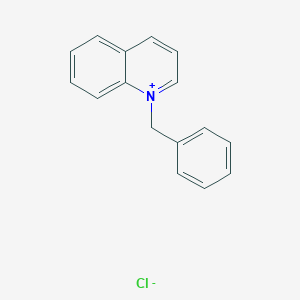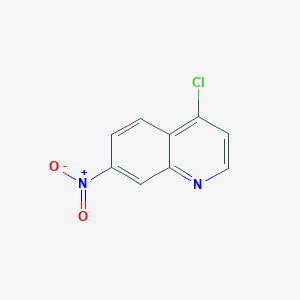
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-, commonly known as CQ, is a synthetic derivative of quinine. It has been widely used as an antimalarial drug for over 70 years. Recently, there has been a renewed interest in CQ due to its potential therapeutic effects against a range of diseases, including cancer and autoimmune disorders.
作用机制
The exact mechanism of action of CQ is not fully understood. However, it is known to inhibit the lysosomal degradation of cellular components by raising the pH of the lysosomal compartment. This leads to the accumulation of autophagosomes, which may contribute to the observed anticancer effects of CQ. In addition, CQ has been shown to inhibit the activation of the inflammasome, a key component of the innate immune system. This may contribute to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
CQ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, CQ has been shown to inhibit the replication of a range of viruses, including HIV, Zika virus, and SARS-CoV-2.
实验室实验的优点和局限性
CQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also relatively inexpensive compared to other drugs. However, CQ has several limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
For research on CQ include its potential use as an adjuvant therapy for cancer, a treatment for autoimmune disorders, and a treatment for viral infections.
合成方法
CQ can be synthesized through a multi-step process starting from 8-aminoquinoline. The first step involves the reaction of 8-aminoquinoline with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-diethylaminoethylamine to yield the desired product, CQ. The synthesis process is relatively simple and can be carried out on a large scale.
科学研究应用
CQ has been extensively studied for its antimalarial properties. It is known to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. In addition to its antimalarial activity, CQ has been shown to possess a range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anticancer effects. These properties have led to the investigation of CQ as a potential therapeutic agent for a range of diseases, including cancer, autoimmune disorders, and viral infections.
属性
CAS 编号 |
15386-51-3 |
|---|---|
产品名称 |
Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl- |
分子式 |
C16H22ClN3 |
分子量 |
291.82 g/mol |
IUPAC 名称 |
N-(6-chloro-8-methylquinolin-5-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H22ClN3/c1-4-20(5-2)10-9-19-16-13-7-6-8-18-15(13)12(3)11-14(16)17/h6-8,11,19H,4-5,9-10H2,1-3H3 |
InChI 键 |
IJOHSTGWCOYEFR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl |
规范 SMILES |
CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl |
其他 CAS 编号 |
15386-51-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



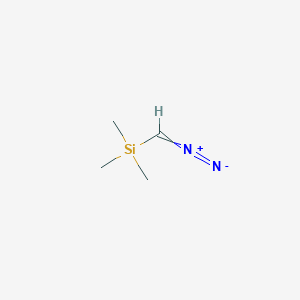
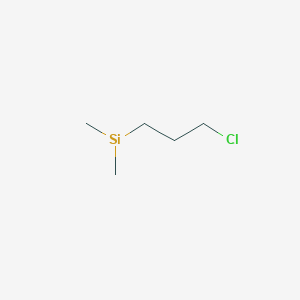
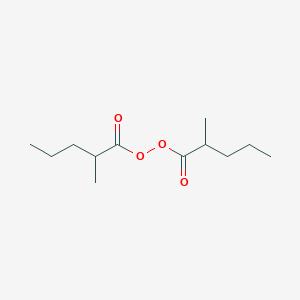

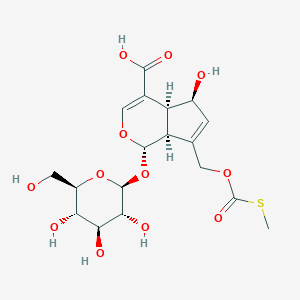
![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
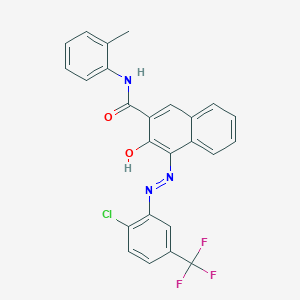
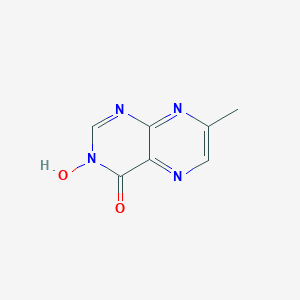

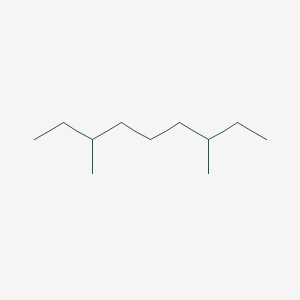
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
